molecular formula C10H14O3 B043463 3-(Benzyloxy)propane-1,2-diol CAS No. 4799-67-1

3-(Benzyloxy)propane-1,2-diol

Cat. No. B043463
CAS RN: 4799-67-1
M. Wt: 182.22 g/mol
InChI Key: LWCIBYRXSHRIAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Benzyloxy)propane-1,2-diol and related compounds involves multiple approaches. One method includes synthesizing isomeric diols from allylic precursors through epoxidation and cleavage processes. Various methods have been explored for obtaining derivatives, including those involving benzyloxy groups through reactions starting from benzaldoximes, leading to methoxy- and benzyloxy-nitromethylbenzenes followed by hydroxymethylation with formaldehyde and catalytic hydrogenation (Tyman & Payne, 2006).

Molecular Structure Analysis

The molecular structure and stereochemistry of 3-(Benzyloxy)propane-1,2-diol derivatives have been extensively studied using techniques like NMR, MS, and X-ray diffraction. These studies reveal details about the compound's conformation and the orientation of substituents around the molecular frame, providing insights into the compound's reactivity and interaction capabilities (Cîrcu et al., 2013).

Chemical Reactions and Properties

3-(Benzyloxy)propane-1,2-diol undergoes various chemical reactions, including esterification, etherification, and reactions with in situ generated reagents, leading to a wide range of products with potential application in material science and organic synthesis. The reactivity of the compound is significantly influenced by its molecular structure, particularly the presence of benzyloxy and diol functional groups, which can participate in a variety of chemical transformations (Song et al., 2012).

Physical Properties Analysis

The physical properties of 3-(Benzyloxy)propane-1,2-diol, such as boiling point, melting point, and solubility, are determined by its molecular structure. These properties are crucial for its application in various fields, including its role as an intermediate in organic synthesis. Understanding these properties enables chemists to manipulate conditions to optimize reactions involving this compound.

Chemical Properties Analysis

The chemical properties of 3-(Benzyloxy)propane-1,2-diol, including its reactivity towards different chemical reagents, are essential for its application in synthetic chemistry. Its benzyloxy and diol functional groups make it a versatile reactant in the formation of complex molecules. Studies have explored its reactivity in various conditions, revealing its potential in synthesizing a wide array of chemical compounds (Gabriele et al., 2006).

Safety And Hazards

While “3-(Benzyloxy)propane-1,2-diol” is not listed on any international or national toxicity substance lists, it should be used under appropriate laboratory conditions and safety procedures2. Contact with skin, eyes, or inhalation of its vapors should be avoided2.


properties

IUPAC Name

3-phenylmethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIBYRXSHRIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)propane-1,2-diol

CAS RN

4799-67-1
Record name 3-(Benzyloxy)-1,2-propanediol
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Record name 1,2-Propanediol, 3-benzyloxy-
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Record name 1-O-Benzylglycerol
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Record name 3-(benzyloxy)propane-1,2-diol
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Synthesis routes and methods I

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
Quantity
800 mL
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reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
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6.9 g
Type
catalyst
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98.5 g
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reactant
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229 g
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reactant
Reaction Step Three
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526 mL
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solvent
Reaction Step Four
Quantity
18 g
Type
solvent
Reaction Step Five
Yield
84%

Synthesis routes and methods II

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
Quantity
222 g
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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KYOWAAD 1000
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0 (± 1) mol
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400 mL
Type
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Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
Quantity
263 g
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reactant
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Quantity
1.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzyloxy)propane-1,2-diol
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3-(Benzyloxy)propane-1,2-diol
Reactant of Route 6
3-(Benzyloxy)propane-1,2-diol

Citations

For This Compound
67
Citations
RK Kumar, YS Sanghvi, PY Reddy… - Current Protocols, 2022 - Wiley Online Library
We present an improved synthesis of (S)‐HPMPA (1) from an easily accessible and commercially available compound, (S)‐3‐(benzyloxy)propane‐1,2‐diol (10). Tritylation of primary …
M Kubota, A Sakamoto, M Komatsu, K Maeno… - Journal of Oleo …, 2014 - jstage.jst.go.jp
The selective preparation of monobenzyl glyceryl ethers, which are potential commodity chemicals with special functions, was explored to find new applications for glycerol. Among the …
Number of citations: 6 www.jstage.jst.go.jp
MP Martins, AM Mouad, L Boschini… - Marine …, 2011 - Springer
Whole cells of the marine fungi Aspergillus sydowii Gc12, Penicillium raistrickii Ce16, P. miczynskii Gc5, and Trichoderma sp. Gc1, isolated from marine sponges of the South Atlantic …
Number of citations: 41 link.springer.com
A Rouf, MA Aga, B Kumar, SC Taneja - Tetrahedron Letters, 2013 - Elsevier
The process describes the concise synthesis of (R/S)-enantiomers of doxazosin, an antidepressant drug and α-adrenergic receptor antagonists like prosympal, piperoxan, and dibozane …
Number of citations: 26 www.sciencedirect.com
K Matsumoto, S Fuwa, M Shimojo… - Bulletin of the Chemical …, 1996 - journal.csj.jp
A simple enzymatic method for the preparation of optically active 1,2- and 1,3-diol derivatives is disclosed. In the screening of enzymes, racemic 4-[(2-benzyloxy)ethyl]-1,3-dioxolan-2-…
Number of citations: 32 www.journal.csj.jp
RX Liang, YP Zhang, JH Zhang, YN Gong… - … of Chromatography A, 2023 - Elsevier
In this study, a new chiral stationary phase (CSP) was fabricated by covalent bonding of a [4+6]-type homochiral porous organic cage (POC) CC19-R onto thiolated silica via a thiol-ene …
Number of citations: 3 www.sciencedirect.com
N Bala, K Kaur, SS Chimni, HS Saini… - Journal of Basic …, 2012 - Wiley Online Library
The incubation of whole Bacillus alcalophilus cells grown on a mineral supplemented medium (MSM) containing 1% (w/v) sucrose as carbon source, 1.2% (w/v) tryptone as nitrogen …
Number of citations: 8 onlinelibrary.wiley.com
R Dave, NA Sasaki - Organic Letters, 2004 - ACS Publications
trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, promising candidates for the C 2 -symmetric class of chiral reagents, were prepared with excellent optical purity. A key …
Number of citations: 66 pubs.acs.org
N Bala, SS Chimni, HS Saini, BS Chadha - Journal of Molecular Catalysis B …, 2010 - Elsevier
The phenyl glycidyl ether derivatives have been kinetically resolved with the growing cells of Bacillus alcalophilus MTCC10234 yielding (S)-epoxides with up to >99% ee and (R)-diols …
Number of citations: 32 www.sciencedirect.com
RX Liang, QY Ma, TX Xiang, YP Zhang… - Journal of …, 2023 - Wiley Online Library
A chiral pillar[3]trianglimine (C 60 H 72 N 6 O 6 ) with a deep cavity has been developed as a chiral selector and bonded to thiolated silica by thiol‐ene click reaction to fabricate a novel …

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